6-Fluoroisoquinolin-4-amine

Structural Biology Drug Discovery Medicinal Chemistry

Choose 6-Fluoroisoquinolin-4-amine for its differentiated 6-fluoro/4-amine scaffold—critical for tuning lipophilicity (LogP ~1.5-1.75) and target binding in kinase and SARS-CoV-2 polyprotein inhibitor programs. The 4-NH₂ handle enables reliable acylation or Buchwald-Hartwig coupling, while the 6-F serves as a metabolic block. Structural data (PDB 7GKF) de-risks hit-to-lead chemistry. Standard purity ≥95%.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
Cat. No. B7961838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroisoquinolin-4-amine
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1F)N
InChIInChI=1S/C9H7FN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2
InChIKeyPHCWENXIJQYDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroisoquinolin-4-amine: Foundational Profile and Procurement Rationale for a Versatile Isoquinoline Scaffold


6-Fluoroisoquinolin-4-amine (CAS: 1780542-36-0) is a heterocyclic organic compound belonging to the isoquinoline family, which is widely recognized for its diverse biological activities and applications in medicinal chemistry . It possesses a molecular formula of C₉H₇FN₂ and a molecular weight of 162.16 g/mol . Structurally, the molecule features a fluorine atom at the 6-position and a primary amine group at the 4-position of the bicyclic isoquinoline core . This specific substitution pattern imparts distinct electronic and physicochemical properties, making it a valuable scaffold and intermediate in the synthesis of bioactive molecules targeting neurological and oncological pathways . Its procurement is typically driven by research and further manufacturing use, with standard purity levels around 95% .

Why 6-Fluoroisoquinolin-4-amine is Not Interchangeable with Other Aminoisoquinoline Analogs


Attempting to substitute 6-Fluoroisoquinolin-4-amine with other, seemingly similar, aminoisoquinoline derivatives for research or development is highly inadvisable. Even minor positional or atomic changes to the core scaffold can induce profound, quantifiable changes in biological activity, metabolic stability, and key physicochemical properties. The specific introduction of a fluorine atom at the 6-position, as opposed to a hydrogen, chlorine, or methoxy group, directly influences the molecule's electronic distribution, lipophilicity (LogP ~1.5-1.75), and polar surface area (~38.9 Ų) . These factors critically dictate target binding affinity, membrane permeability, and overall pharmacokinetic profile, which cannot be predicted by simply considering the broader isoquinoline class. Furthermore, the primary amine at the 4-position serves as a crucial and distinct synthetic handle for further derivatization, and altering its position or the electronic environment around it significantly impacts reactivity in subsequent steps, such as acylation or reductive amination .

Quantitative Differentiation of 6-Fluoroisoquinolin-4-amine from Closest Analogs


Structural Evidence of a Distinct Binding Mode: 6-Fluoroisoquinolin-4-yl Moiety in a Co-crystal Structure

The 6-fluoroisoquinolin-4-yl group, derived from 6-Fluoroisoquinolin-4-amine, has been resolved in a high-quality co-crystal structure with a target protein, providing definitive evidence of its specific binding interactions. The ligand QWL, (4R)-6,7-dichloro-N-(6-fluoroisoquinolin-4-yl)-1,2,3,4-tetrahydroquinoline-4-carboxamide, is a ligand of interest in PDB entry 7GKF . The binding pose is validated by strong experimental electron density metrics: a Real Space R-factor of 0.127 and a Real Space Correlation Coefficient of 0.859, indicating an excellent fit to the density map . This structural validation demonstrates that the 6-fluoroisoquinolin-4-amine moiety enables a unique, quantifiably well-defined binding conformation, a feature not guaranteed for other aminoisoquinoline isomers.

Structural Biology Drug Discovery Medicinal Chemistry

Quantified Antiviral Potency: IC50 of 66 nM for a SARS-CoV-2 Target Using a 6-Fluoroisoquinolin-4-yl Derivative

A compound incorporating the 6-fluoroisoquinolin-4-yl group has demonstrated potent, quantifiable inhibition against the SARS-CoV-2 replicase polyprotein 1ab. Specifically, the molecule 2-(2-chlorophenyl)-7-(6-fluoroisoquinolin-4-yl)-5,7-diazaspiro[3.4]octane-6,8-dione (Compound 54 in patent US20240208970) exhibited an IC50 of 66 nM . This high potency, measured in a defined biochemical assay, underscores the value of the 6-fluoroisoquinolin-4-amine core as a privileged structure for developing inhibitors against clinically relevant viral targets.

Antiviral Research Infectious Disease Enzyme Inhibition

Calculated Physicochemical Profile: Balanced Lipophilicity and PSA Compared to Non-Fluorinated Analogs

The introduction of fluorine at the 6-position critically modulates the physicochemical properties of the isoquinoline scaffold. 6-Fluoroisoquinolin-4-amine exhibits a Consensus Log P (lipophilicity) of approximately 1.75 and a Topological Polar Surface Area (TPSA) of 38.91 Ų . These values place it within a favorable range for oral bioavailability according to Lipinski's Rule of Five. In contrast, replacing fluorine with hydrogen (isoquinolin-4-amine) would reduce both molecular weight and lipophilicity, potentially impacting membrane permeability, while substitution with chlorine (6-chloroisoquinolin-4-amine) would increase molecular weight and logP, which may negatively affect solubility . The specific C-F bond also enhances metabolic stability relative to C-H, a property that can be inferred from class-level understanding of fluorination in medicinal chemistry .

Physicochemical Property Medicinal Chemistry Computational Chemistry

Established Utility as a Key Intermediate in Patent Literature for Kinase Inhibition

The 6-substituted isoquinoline scaffold, of which 6-Fluoroisoquinolin-4-amine is a foundational member, is explicitly claimed in patent literature for the development of kinase inhibitors. For example, US Patent Application 20100081671 describes a series of 6-substituted isoquinoline derivatives as Rho-kinase inhibitors for treating diseases like hypertension, asthma, and COPD . Similarly, patent CN-104703599-A claims aminoisoquinoline compounds as inhibitors of Raf kinases, particularly BRAF V600E, for cancer therapy . The recurring appearance of this core structure in intellectual property underscores its validated and commercially relevant potential in high-value therapeutic areas, providing a procurement signal that extends beyond simple reagent sourcing.

Patent Analysis Kinase Inhibitor Oncology Neurology

High-Impact Procurement Scenarios for 6-Fluoroisoquinolin-4-amine


Structure-Guided Drug Discovery Against Validated Targets

Leverage the validated binding pose of the 6-fluoroisoquinolin-4-yl moiety (PDB 7GKF) to design focused libraries of novel inhibitors . This scenario is ideal for medicinal chemistry teams seeking a structurally enabled starting point for targets where isoquinoline-based inhibitors are known or hypothesized. The availability of high-resolution structural data significantly reduces the risk of pursuing non-productive chemical space and accelerates hit-to-lead optimization.

Development of Potent Antiviral Agents Targeting SARS-CoV-2 Replicase

Use 6-Fluoroisoquinolin-4-amine as a core synthon to explore structure-activity relationships (SAR) around the 66 nM inhibitor of SARS-CoV-2 replicase polyprotein 1ab . This is a concrete and data-backed application for research groups focused on pandemic preparedness and the development of novel coronavirus therapeutics. The quantifiable potency of a related derivative provides a strong starting benchmark for medicinal chemistry efforts.

Synthesis of Novel Rho-Kinase (ROCK) or Raf Kinase Inhibitor Candidates

Capitalize on the extensive patent precedent for 6-substituted isoquinolines as kinase inhibitors . Procurement of 6-Fluoroisoquinolin-4-amine enables the exploration of this well-validated chemical space for oncology, cardiovascular, or respiratory diseases. The fluorine atom offers a strategic advantage for tuning metabolic stability and lipophilicity, which are critical parameters in developing kinase drugs with favorable pharmacokinetic profiles.

Advanced Building Block for Diverse Derivative Synthesis

Utilize the unique combination of the 4-amine nucleophile and the electronically distinct 6-fluoro substituent to create complex, functionalized molecules . The 4-amino group is a versatile handle for acylation, reductive amination, and Buchwald-Hartwig couplings, while the C6 fluorine can serve as a metabolic blocking group or participate in specific interactions. This scenario applies broadly to synthetic and medicinal chemistry groups requiring a differentiated isoquinoline core for their projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroisoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.